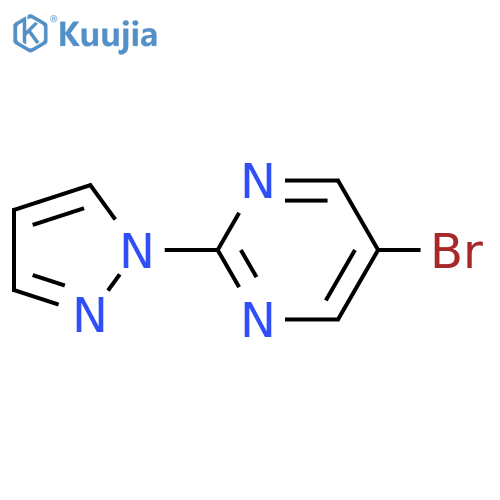

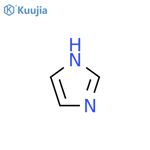

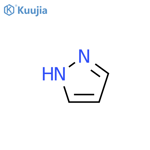

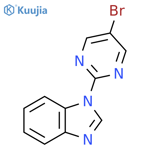

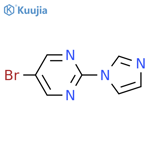

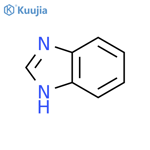

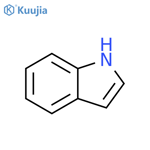

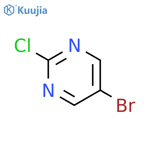

Copper-Catalyzed C-N Bond Exchange of N-Heterocyclic Substituents around Pyridine and Pyrimidine Cores

,

Synthesis,

2017,

49(23),

5120-5130